(R)-Isomucronulatol

Übersicht

Beschreibung

Isomucronulatol is a flavonoid compound isolated from the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. This compound has garnered attention due to its potential anti-inflammatory and antioxidant properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isomucronulatol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from plant material. The isolated compound is then purified using techniques like column chromatography .

Industrial Production Methods: In an industrial setting, the production of isomucronulatol involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using high-performance liquid chromatography (HPLC). This method ensures the production of high-purity isomucronulatol suitable for various applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isomucronulatol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

Isomucronulatol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in der Untersuchung von Flavonoiden und deren Derivaten verwendet.

Biologie: Untersucht auf seine potenziellen entzündungshemmenden und antioxidativen Wirkungen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie Arthrose und nicht-kleinzelligem Lungenkrebs untersucht

5. Wirkmechanismus

Isomucronulatol entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es wurde gezeigt, dass es die Produktion von pro-inflammatorischen Zytokinen und Enzymen wie Interleukin-1 Beta und Cyclooxygenase-2 hemmt. Diese Hemmung erfolgt durch die Modulation von Signalwegen wie dem Nuclear Factor Kappa B-Signalweg . Zusätzlich wurde festgestellt, dass Isomucronulatol Ferroptose in Krebszellen induziert, eine Form des programmierten Zelltods, die mit Eisen und reaktiven Sauerstoffspezies assoziiert ist .

Wirkmechanismus

Isomucronulatol exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1 beta and cyclooxygenase-2. This inhibition is mediated through the modulation of signaling pathways like the nuclear factor kappa B pathway . Additionally, isomucronulatol has been found to induce ferroptosis in cancer cells, a form of programmed cell death associated with iron and reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Isomucronulatol ähnelt anderen Flavonoiden wie Quercetin, Kaempferol und Isorhamnetin. Es ist jedoch einzigartig in seiner spezifischen molekularen Struktur und Bioaktivität. Zum Beispiel:

Quercetin: Bekannt für seine starken antioxidativen Eigenschaften.

Kaempferol: Bekannt für seine Antikrebswirkungen.

Isorhamnetin: Bekannt für seine entzündungshemmenden und kardioprotektiven Eigenschaften.

Diese Verbindungen teilen ähnliche Bioaktivitäten, unterscheiden sich jedoch in ihren spezifischen molekularen Zielstrukturen und Signalwegen, was Isomucronulatol zu einer einzigartigen und wertvollen Verbindung für Forschung und Anwendung macht .

Biologische Aktivität

(R)-Isomucronulatol is a flavonoid compound recognized for its diverse biological activities, particularly in the context of inflammation and cancer. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activities.

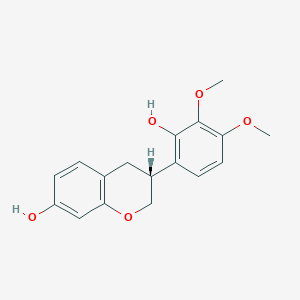

This compound, with the molecular formula and a molecular weight of approximately 302.32 g/mol, is a naturally occurring flavonoid derived from various plant sources. Its structure features multiple hydroxyl groups, contributing to its bioactivity.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in IL-1β-stimulated SW1353 cells. The compound showed a dose-dependent reduction in matrix metalloproteinase 13 (MMP-13) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response associated with osteoarthritis .

Table 1: Inhibitory Effects of this compound on Inflammatory Markers

| Concentration (μg/mL) | MMP-13 Inhibition (%) | COX-2 Inhibition (%) | TNF-α Reduction (%) |

|---|---|---|---|

| 30 | 30 | 25 | 20 |

| 50 | 50 | 45 | 40 |

| 100 | 70 | 65 | 60 |

2. Anticancer Properties

This compound has shown potential in cancer treatment through various mechanisms, including apoptosis induction and inhibition of cell proliferation. In non-small cell lung cancer (NSCLC) models, it was observed to enhance the efficacy of existing chemotherapeutics, suggesting its role as an adjunct therapy .

Case Study: NSCLC Treatment

In a recent study involving NSCLC patients, this compound was combined with standard chemotherapy agents. The results indicated a significant increase in overall survival rates compared to chemotherapy alone, highlighting its potential as a therapeutic enhancer .

3. Mechanistic Insights

The biological activity of this compound is mediated through multiple signaling pathways. Notably, it has been implicated in the PI3K-AKT pathway, which is crucial for cell survival and proliferation. Molecular docking studies revealed strong binding affinities between this compound and key proteins involved in these pathways, such as AKT1 and MAPK3 .

Table 2: Molecular Docking Scores for Key Targets

| Target Protein | Docking Score (kcal/mol) |

|---|---|

| AKT1 | -9.5 |

| MAPK3 | -8.7 |

| HSP90AA1 | -7.8 |

Eigenschaften

IUPAC Name |

3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRBAPDEZYMKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345153 | |

| Record name | Isomucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52250-35-8, 64474-51-7 | |

| Record name | Isomucronulatol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 - 153 °C | |

| Record name | Isomucronulatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.